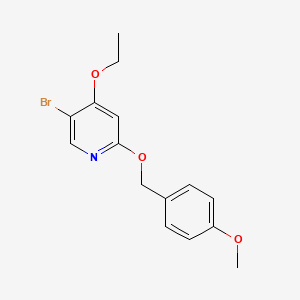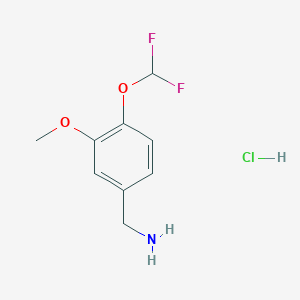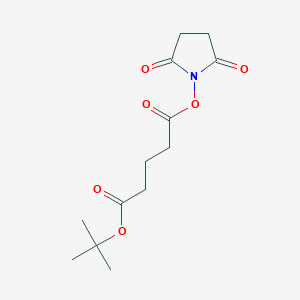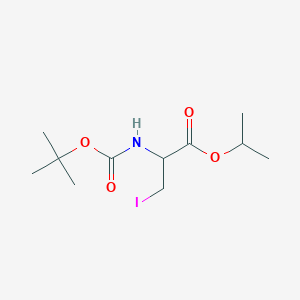
3,4-Dibromo-2-fluorobenzaldehyde
Übersicht
Beschreibung
3,4-Dibromo-2-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO . It has a molecular weight of 281.91 . The compound is solid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3,4-Dibromo-2-fluorobenzaldehyde is1S/C7H3Br2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3,4-Dibromo-2-fluorobenzaldehyde has a density of 2.0±0.1 g/cm³ . It has a boiling point of 296.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.7±3.0 kJ/mol . It has a flash point of 133.3±27.3 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3,4-Dibromo-2-fluorobenzaldehyde serves as an intermediate in the synthesis of various chemical compounds. For instance, it plays a crucial role in the synthesis of fluorinated curcumin analogues, which have shown potential in anti-proliferative activities against cancer cells. These analogues were synthesized through Knoevenagel condensation, demonstrating enhanced therapeutic activity due to the incorporation of fluorobenzaldehydes, including 3,4-dibromo-2-fluorobenzaldehyde. This indicates its significance in medicinal chemistry for developing cancer therapies (Hatamipour et al., 2021).
Catalysis and Organic Reactions
The compound is also involved in facilitating various catalytic and organic reactions. Its role in the synthesis of heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, underscores its importance in organic synthesis. These reactions often utilize green solvents and aim for high efficiency and selectivity, highlighting the push towards environmentally friendly chemical processes. The versatility of 3,4-Dibromo-2-fluorobenzaldehyde in these reactions showcases its potential in the development of new materials and pharmaceuticals (Kiyani, 2018).
Environmental Chemistry
In the realm of environmental chemistry, compounds like 3,4-Dibromo-2-fluorobenzaldehyde are scrutinized for their behavior and fate in aquatic environments. While the direct mention of this specific compound is rare, the study of similar brominated and fluorinated compounds provides insight into their potential environmental impact, including their stability, degradation pathways, and interactions with other environmental contaminants. This area of research is crucial for assessing the ecological footprint of chemical manufacturing and usage, guiding the development of safer chemical practices and materials (Haman et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds like fluorobenzaldehydes are known to be used in the synthesis of a variety of schiff base compounds . These Schiff base compounds can have various targets depending on their structure and functional groups.
Mode of Action
The mode of action of 3,4-Dibromo-2-fluorobenzaldehyde involves interactions with its targets, which are likely to be influenced by its chemical structure. The compound contains bromine and fluorine substituents, which can participate in various chemical reactions. For instance, the bromine atoms can be involved in free radical reactions . The exact mode of action would depend on the specific target and the biochemical context.
Biochemical Pathways
It’s known that fluorobenzaldehydes can be used as synthetic intermediates, and the fluorine atom can be replaced via oxidation reaction . This suggests that the compound could potentially affect various biochemical pathways depending on the context of its use.
Result of Action
The molecular and cellular effects of 3,4-Dibromo-2-fluorobenzaldehyde’s action would depend on its specific targets and mode of action. Given its potential use as a synthetic intermediate, it could contribute to the synthesis of various biologically active compounds .
Eigenschaften
IUPAC Name |
3,4-dibromo-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQGTDHDEPPIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-2-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)







![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406478.png)
![Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406482.png)
![Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406483.png)